molecular formula C6H10N2O3 B12856256 (2S)-5-Carbamoylpyrrolidine-2-carboxylic acid

(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid

Cat. No.: B12856256
M. Wt: 158.16 g/mol
InChI Key: IMPWVKCLUHMJPY-BKLSDQPFSA-N
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Description

(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a carbamoyl group at the 5-position and a carboxylic acid group at the 2-position. Its stereochemistry is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Carbamoylpyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the protection of the amino group of L-proline, followed by the introduction of the carbamoyl group at the 5-position through a series of reactions involving reagents such as carbonyldiimidazole (CDI) or phosgene derivatives. The final step often involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may utilize biocatalytic processes involving enzymes like transaminases or amidases, which offer high selectivity and efficiency. These methods are advantageous for large-scale production due to their environmentally friendly nature and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbamoyl or carboxyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S)-5-carbamoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c7-5(9)3-1-2-4(8-3)6(10)11/h3-4,8H,1-2H2,(H2,7,9)(H,10,11)/t3?,4-/m0/s1

InChI Key

IMPWVKCLUHMJPY-BKLSDQPFSA-N

Isomeric SMILES

C1CC(N[C@@H]1C(=O)O)C(=O)N

Canonical SMILES

C1CC(NC1C(=O)N)C(=O)O

Origin of Product

United States

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